
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate is a chemical compound with the molecular formula C26H50O10 It is an ester derived from decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate typically involves the esterification of decanedioic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.
Oxidation: Corresponding carboxylic acids and aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl) decanedioate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, its ester functional groups can undergo hydrolysis, releasing active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanedioic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has different alkyl groups attached to the ester functional groups.
Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate: Another similar compound with a different central acid moiety.
Uniqueness
Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
399023-92-8 |
|---|---|
Molekularformel |
C26H50O10 |
Molekulargewicht |
522.7 g/mol |
IUPAC-Name |
bis[2-[2-(2-ethoxyethoxy)ethoxy]ethyl] decanedioate |
InChI |
InChI=1S/C26H50O10/c1-3-29-13-15-31-17-19-33-21-23-35-25(27)11-9-7-5-6-8-10-12-26(28)36-24-22-34-20-18-32-16-14-30-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
PGMRDSQCFZZACJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOCCOC(=O)CCCCCCCCC(=O)OCCOCCOCCOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
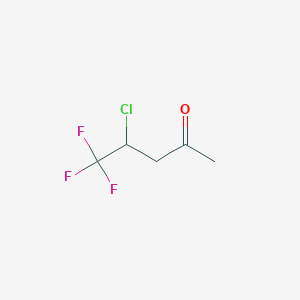
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
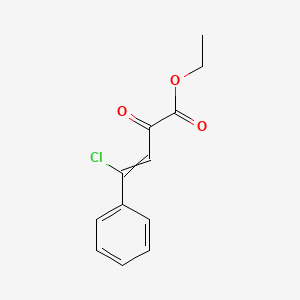

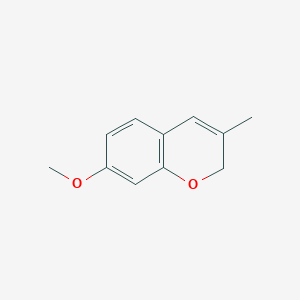
![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
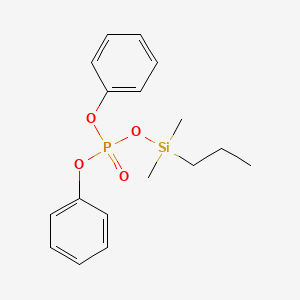
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
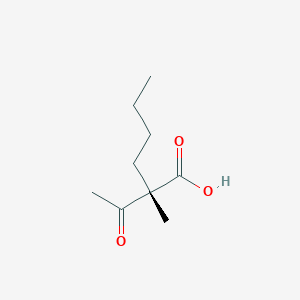
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
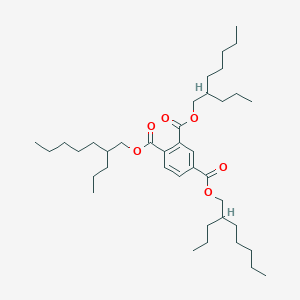
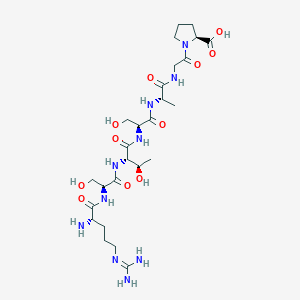
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
